molecular formula C21H20N4OS B14986131 N-benzyl-2-((5,9-dimethyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamide

N-benzyl-2-((5,9-dimethyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamide

Cat. No.: B14986131
M. Wt: 376.5 g/mol
InChI Key: WCBXCNRHEZAPTR-UHFFFAOYSA-N
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Description

N-BENZYL-2-({5,9-DIMETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}SULFANYL)ACETAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-2-({5,9-DIMETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}SULFANYL)ACETAMIDE typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of catalysts, such as acids or bases, and may involve heating or microwave irradiation to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced techniques such as microwave-assisted synthesis can also enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-2-({5,9-DIMETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reaction conditions can vary widely, from room temperature to elevated temperatures, and may require the use of solvents such as dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-BENZYL-2-({5,9-DIMETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The triazoloquinoline moiety can bind to metal ions or other active sites, modulating the activity of the target molecule. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-BENZYL-2-({5,9-DIMETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}SULFANYL)ACETAMIDE is unique due to its specific combination of functional groups and its potential for diverse applications. The presence of the benzyl and acetyl groups, along with the triazoloquinoline core, provides a unique scaffold for drug design and material science .

Properties

Molecular Formula

C21H20N4OS

Molecular Weight

376.5 g/mol

IUPAC Name

N-benzyl-2-[(5,9-dimethyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide

InChI

InChI=1S/C21H20N4OS/c1-14-7-6-10-17-15(2)11-18-23-24-21(25(18)20(14)17)27-13-19(26)22-12-16-8-4-3-5-9-16/h3-11H,12-13H2,1-2H3,(H,22,26)

InChI Key

WCBXCNRHEZAPTR-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC3=NN=C(N32)SCC(=O)NCC4=CC=CC=C4)C

Origin of Product

United States

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